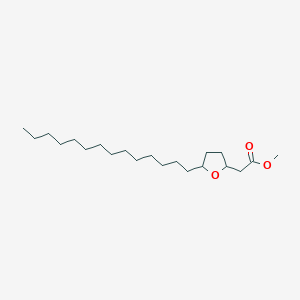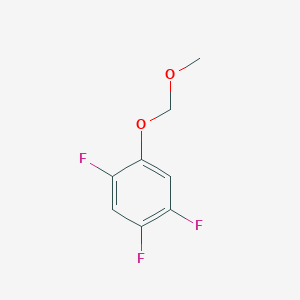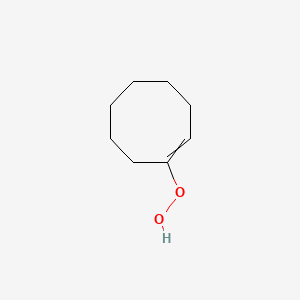amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
butanamide,N-hydroxy-2-[[(4-hydroxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-3-methyl,(2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- is a complex organic compound with a unique structure that includes a butanamide backbone, a hydroxyphenyl sulfonyl group, and a pyridinylmethyl amino group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- typically involves multiple steps, including the formation of the butanamide backbone, the introduction of the hydroxyphenyl sulfonyl group, and the attachment of the pyridinylmethyl amino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Researchers explore its behavior in various chemical reactions to develop new synthetic methodologies.
Biology
In biological research, butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- is investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, and other biomolecules to understand its effects at the cellular level.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. Researchers explore its efficacy and safety as a drug candidate for various diseases, including its mechanism of action and pharmacokinetics.
Industry
In industrial applications, this compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool in industrial chemistry.
Mecanismo De Acción
The mechanism of action of butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)-: Similar structure but with a different position of the pyridinylmethyl group.
Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-2-methyl-, (2R)-: Similar structure but with a different position of the methyl group.
Uniqueness
The uniqueness of butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential therapeutic benefits compared to similar compounds.
Propiedades
Fórmula molecular |
C17H21N3O5S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |
InChI |
InChI=1S/C17H21N3O5S/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22)/t16-/m1/s1 |
Clave InChI |
MNHOBUYUVJPHRU-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |
SMILES canónico |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)

![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)


methylene]-](/img/structure/B14226050.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
